A Comprehensive Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 79474-35-4
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets.[1] It is within this context that 2-Fluoro-4,5-dimethoxybenzoic acid has emerged as a valuable and versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth exploration of 2-Fluoro-4,5-dimethoxybenzoic acid, from its fundamental chemical properties and synthesis to its applications in the development of targeted therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic characteristics of 2-Fluoro-4,5-dimethoxybenzoic acid is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its derivatives.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79474-35-4 | [2] |
| Molecular Formula | C₉H₉FO₄ | [2] |
| Molecular Weight | 200.16 g/mol | [2] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Purity | ≥98% (typical) | [2] |
| Storage | Room temperature, dry environment | [2] |
Spectroscopic Data Interpretation
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The two aromatic protons will appear as singlets or doublets, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine and carboxylic acid groups. The two methoxy groups will each present as a singlet, likely in the range of 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range), the aromatic carbons directly attached to the fluorine and oxygen atoms (showing characteristic C-F and C-O couplings), and the carbons of the methoxy groups (around 55-60 ppm).
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FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ will correspond to the C=O stretching of the carbonyl group. The C-O stretching of the methoxy groups will likely appear in the 1200-1000 cm⁻¹ region, and the C-F stretching vibration will be observed in the fingerprint region.
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M+) for 2-Fluoro-4,5-dimethoxybenzoic acid would be observed at an m/z of approximately 200.16. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The presence of the methoxy groups may also lead to the loss of a methyl radical (M-15) or formaldehyde (M-30).
Synthesis and Reaction Chemistry: A Plausible and Efficient Route
While multiple synthetic routes to substituted benzoic acids exist, a highly plausible and efficient method for the preparation of 2-Fluoro-4,5-dimethoxybenzoic acid involves the oxidation of the corresponding benzaldehyde, 2-Fluoro-4,5-dimethoxybenzaldehyde. This precursor is accessible through established synthetic methodologies.
Experimental Protocol: Synthesis of 2-Fluoro-4,5-dimethoxybenzoic acid
This protocol is based on well-established oxidation reactions of aldehydes to carboxylic acids.
Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzaldehyde (Precursor)
The synthesis of the aldehyde precursor can be achieved through various methods, with one common approach being the formylation of 1-fluoro-3,4-dimethoxybenzene.
Step 2: Oxidation of 2-Fluoro-4,5-dimethoxybenzaldehyde to 2-Fluoro-4,5-dimethoxybenzoic acid
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Reagents and Materials:
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2-Fluoro-4,5-dimethoxybenzaldehyde
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Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., Jones reagent, Pinnick oxidation)
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Sodium hydroxide (NaOH) or other suitable base
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Hydrochloric acid (HCl) for acidification
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Suitable solvent (e.g., water, acetone, or a mixture)
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Standard laboratory glassware and equipment
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Procedure:
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Dissolve 2-Fluoro-4,5-dimethoxybenzaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Prepare a solution of the oxidizing agent (e.g., KMnO₄ in water).
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Slowly add the oxidizing agent solution to the aldehyde solution. The reaction may be exothermic, so cooling may be necessary to maintain a controlled temperature.
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After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench any excess oxidizing agent (e.g., by adding a small amount of a reducing agent like sodium bisulfite if KMnO₄ was used).
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Filter the mixture to remove any solid byproducts (e.g., manganese dioxide).
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Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the 2-Fluoro-4,5-dimethoxybenzoic acid.
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Collect the solid product by vacuum filtration and wash with cold water.
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Dry the product under vacuum to obtain the final 2-Fluoro-4,5-dimethoxybenzoic acid.
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Causality Behind Experimental Choices: The choice of a strong oxidizing agent like potassium permanganate ensures the efficient conversion of the aldehyde to the carboxylic acid. The basic conditions initially help to solubilize the permanganate and facilitate the reaction. Subsequent acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Logical Workflow for Synthesis and Purification
Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxybenzoic acid.
Applications in Drug Discovery and Development: A Versatile Scaffold
The true value of 2-Fluoro-4,5-dimethoxybenzoic acid lies in its utility as a versatile building block in the synthesis of complex and biologically active molecules. The presence of the fluorine atom and the two methoxy groups on the benzoic acid core provides medicinal chemists with a powerful tool to modulate the properties of drug candidates.
Role in Enhancing Pharmacokinetic Properties
The incorporation of the 2-fluoro-4,5-dimethoxybenzoyl moiety into a drug molecule can significantly enhance its metabolic stability.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism. This can lead to a longer half-life and improved bioavailability of the drug.
Application in the Synthesis of Targeted Therapies
While specific examples directly citing the use of 2-Fluoro-4,5-dimethoxybenzoic acid in the synthesis of marketed drugs like Gefitinib or Lapatinib were not found in the immediate search results, its structural motifs are highly relevant to the design of kinase inhibitors and other targeted therapies. The 4,5-dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. The addition of a fluorine atom at the 2-position provides a strategic point for further chemical modification or can be used to fine-tune the electronic properties of the molecule to enhance its binding to a specific biological target.
For instance, the carboxylic acid functionality can be readily converted to an amide, which is a common linker in many kinase inhibitors that bind to the hinge region of the kinase domain. The fluoro and dimethoxy substituents can then interact with other regions of the binding pocket, contributing to the overall potency and selectivity of the inhibitor.
Illustrative Reaction Pathway in Medicinal Chemistry
Caption: General application in medicinal chemistry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4,5-dimethoxybenzoic acid.
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Hazard Statements: While specific GHS classifications for this compound are not universally available, related fluorinated and methoxy-substituted benzoic acids are often associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.
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Precautionary Measures: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion: A Building Block with a Bright Future
2-Fluoro-4,5-dimethoxybenzoic acid stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of a reactive carboxylic acid, metabolically robust fluorine atom, and modulating methoxy groups makes it an invaluable tool for the synthesis of novel and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of versatile and well-characterized building blocks like 2-Fluoro-4,5-dimethoxybenzoic acid in the arsenal of drug discovery professionals will undoubtedly continue to expand.
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